molecular formula C12H7NO B1209947 4-aza-9-fluorenone CAS No. 3882-46-0

4-aza-9-fluorenone

Cat. No. B1209947
Key on ui cas rn: 3882-46-0
M. Wt: 181.19 g/mol
InChI Key: LAHFQGLEIGIEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09040174B2

Procedure details

A solution of benzo[h]quinoline (6 g, 33.5 mmol) and KOH (5.6 g, 100.5 mmol) in water (400 mL) was boiled. A hot solution of KMnO4 (14.8 g, 93.8 mmol) in water (240 mL) was added dropwise over 1 hour to the boiling solution. The mixture was refluxed for another 6 hours and filtered hot. The filtrate was allowed to cool to room temperature. The organic layer was extracted with chloroform and water, dried with anhydrous magnesium sulfate. After solvent removal, the residue was purified by column chromatography on silica (acetone-petroleum ether) to give product 2.5 g (42%) as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
14.8 g
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=C[CH:7]=[C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]3=2)[CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[O-:17][Mn](=O)(=O)=O.[K+]>O>[N:1]1[CH:2]=[CH:3][CH:4]=[C:5]2[C:7](=[O:17])[C:8]3[C:9]([C:10]=12)=[CH:11][CH:12]=[CH:13][CH:14]=3 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C(=C12)C=CC=C3
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
14.8 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for another 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered hot
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with chloroform and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After solvent removal
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica (acetone-petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=CC=C1)C(C1=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.